molecular formula C65H130N2O11S B12731363 (2-((2-Hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylbis(2-(stearoyloxy)ethyl)ammonium hydrogen sulphate CAS No. 83968-70-1

(2-((2-Hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylbis(2-(stearoyloxy)ethyl)ammonium hydrogen sulphate

Cat. No.: B12731363
CAS No.: 83968-70-1
M. Wt: 1147.8 g/mol
InChI Key: DOJWOWQGBVGEHX-UHFFFAOYSA-M
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Description

EINECS 281-551-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the continuous addition of reactants, temperature regulation, and efficient removal of by-products. The final product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve the compound and facilitate the formation of free radicals.

Major Products Formed: The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then react with monomers to form polymers and copolymers, which are the major products of interest in industrial applications.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. It is also employed in the synthesis of block copolymers and graft copolymers, which have unique properties and applications.

Biology: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage and the protective effects of antioxidants.

Medicine: In medicine, this compound is used in the development of drug delivery systems and biomedical materials. Its ability to initiate polymerization reactions makes it valuable in the synthesis of hydrogels, nanoparticles, and other materials used in drug delivery and tissue engineering.

Industry: In industrial applications, 2,2’-azobis(2-methylpropionitrile) is used in the production of various polymers and copolymers, which are essential components in plastics, coatings, adhesives, and other materials. Its role as a radical initiator ensures efficient and controlled polymerization processes.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of this compound are the double bonds in monomers, which are susceptible to radical attack. The pathways involved in these reactions include the formation of radical intermediates and the propagation of polymer chains through successive radical reactions.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it forms. Similar compounds include benzoyl peroxide, lauroyl peroxide, and azobisisobutyronitrile.

Benzoyl Peroxide: Benzoyl peroxide is another commonly used radical initiator, but it decomposes at a lower temperature and forms different radicals compared to 2,2’-azobis(2-methylpropionitrile).

Lauroyl Peroxide: Lauroyl peroxide is similar in its use as a radical initiator but has a different decomposition temperature and radical formation mechanism.

Azobisisobutyronitrile: Azobisisobutyronitrile is closely related to 2,2’-azobis(2-methylpropionitrile) and is used in similar applications. it has a different decomposition temperature and forms different radicals.

Properties

CAS No.

83968-70-1

Molecular Formula

C65H130N2O11S

Molecular Weight

1147.8 g/mol

IUPAC Name

hydrogen sulfate;2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl-methyl-bis(2-octadecanoyloxyethyl)azanium

InChI

InChI=1S/C65H129N2O7.H2O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-63(69)72-60-55-66(54-59-68)53-56-67(4,57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-62-74-65(71)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5(2,3)4/h68H,5-62H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

DOJWOWQGBVGEHX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.OS(=O)(=O)[O-]

Origin of Product

United States

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